Potassium octafluoroadipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium octafluoroadipate is a white crystalline compound belonging to the family of perfluorinated carboxylates. Its chemical formula is K₂C₈F₈O₄. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium octafluoroadipate can be synthesized through the reaction of adipic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents and controlled environments to ensure consistent quality. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Potassium octafluoroadipate undergoes various chemical reactions, including substitution and hydrolysis. These reactions are influenced by the presence of fluorine atoms, which make the compound highly reactive under certain conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and the use of polar solvents.
Hydrolysis Reactions: this compound can undergo hydrolysis in the presence of water, leading to the formation of adipic acid and potassium fluoride.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce potassium hydroxide and a fluorinated carboxylate.
Hydrolysis Reactions: The primary products are adipic acid and potassium fluoride.
Scientific Research Applications
Potassium octafluoroadipate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings and polymers
Mechanism of Action
The mechanism of action of potassium octafluoroadipate involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Potassium trifluoroacetate: Another perfluorinated carboxylate with similar reactivity but different applications.
Potassium perfluorobutyrate: Shares similar chemical properties but is used in different industrial processes.
Uniqueness: Potassium octafluoroadipate is unique due to its specific structure, which provides distinct reactivity patterns and applications. Its ability to form stable complexes with biological molecules makes it particularly valuable in medical and biological research .
Properties
IUPAC Name |
dipotassium;2,2,3,3,4,4,5,5-octafluorohexanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O4.2K/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;;/h(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYDXPKDSLMHA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8K2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.